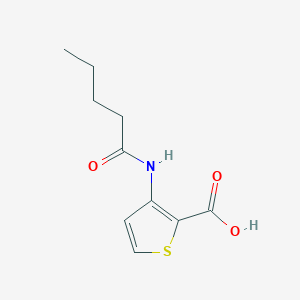
3-Pentanoylaminothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanoylaminothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a pentanoyl group attached to the nitrogen atom and a carboxylic acid group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanoylaminothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of thiophene-2-carboxylic acid and pentanoylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-Pentanoylaminothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction usually targets the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-Pentanoylaminothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is also studied for its role in drug delivery systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. It is also utilized in the development of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Pentanoylaminothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
3-Pentanoylaminothiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: This compound lacks the pentanoyl group and has different chemical properties and reactivity.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at a different position on the thiophene ring.
Pentanoylaminothiophene: This compound lacks the carboxylic acid group and has different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-(pentanoylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-3-4-8(12)11-7-5-6-15-9(7)10(13)14/h5-6H,2-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
WBFWYLBAGPSJIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(SC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















